molecular formula C23H28N6O3 B2760257 2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223844-70-9

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2760257
CAS No.: 1223844-70-9
M. Wt: 436.516
InChI Key:
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Description

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, cyanides, and amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and automated reaction systems to ensure consistency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include alkyl halides, cyanides, amines, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to the suppression of cancer cell growth. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities. Its potential as a multi-targeted therapeutic agent sets it apart from other similar compounds .

Properties

IUPAC Name

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15(2)10-12-27-21(31)18-9-8-16(20(30)25-17-6-4-3-5-7-17)14-19(18)29-22(27)26-28(13-11-24)23(29)32/h8-9,14-15,17H,3-7,10,12-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZJCXMRTIEMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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